Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate
Overview
Description
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is a heterocyclic compound that belongs to the thienopyrimidine class. This compound is characterized by its fused ring structure, which includes a thiophene ring and a pyrimidine ring. It is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with proteins such as atf4 and nf-kb .
Mode of Action
It has been suggested that similar compounds may exert their effects through the inhibition of er stress, apoptosis, and the nf-kb inflammatory pathway .
Biochemical Pathways
The compound appears to influence several biochemical pathways. It has been suggested that it may inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . This suggests that it may play a role in modulating inflammatory responses.
Result of Action
The compound has been suggested to have promising neuroprotective and anti-inflammatory properties . It has been shown to reduce the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiophene Ring: The initial step involves the synthesis of a thiophene derivative. This can be achieved through the cyclization of a suitable dicarbonyl compound with sulfur sources under acidic conditions.
Pyrimidine Ring Construction: The thiophene derivative is then subjected to a cyclization reaction with guanidine or its derivatives to form the pyrimidine ring. This step often requires the use of strong bases and high temperatures.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester. This can be done using methanol and an acid catalyst.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbonyl group to a hydroxyl group, or reduce the thiophene ring to a dihydrothiophene.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups to the amino or ester moieties.
Scientific Research Applications
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It serves as an intermediate in the synthesis of more complex molecules used in various industrial processes.
Comparison with Similar Compounds
Similar Compounds
Methyl 5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate: Similar in structure but lacks the amino group.
3-Amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid: Similar but with a carboxylic acid group instead of a methyl ester.
Uniqueness
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate is unique due to the presence of both an amino group and a methyl ester, which confer distinct chemical reactivity and biological activity. This combination allows for versatile modifications and potential therapeutic applications.
Biological Activity
Methyl 3-amino-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate (often abbreviated as MAMT) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data tables and research findings.
Chemical Structure and Properties
MAMT belongs to the thieno[2,3-d]pyrimidine class of compounds, characterized by a fused thiophene and pyrimidine ring system. Its molecular formula is , with a molecular weight of 241.28 g/mol. The structural formula can be represented as follows:
Property | Value |
---|---|
Molecular Formula | C10H11N3O3S |
Molecular Weight | 241.28 g/mol |
Solubility | Soluble in DMF |
Boiling Point | Not available |
Melting Point | Not available |
Anticancer Properties
Recent studies have highlighted the potential of MAMT as an anticancer agent. It has been shown to inhibit the phosphorylation of eukaryotic initiation factor 4E (eIF4E), which is crucial for oncogenesis. The inhibition of mitogen-activated protein kinase-interacting kinases (Mnks) by MAMT leads to down-regulation of proteins such as Mcl-1 and cyclin D1, ultimately inducing apoptosis in cancer cells.
Case Study : A study on MV-4-11 cells demonstrated that treatment with MAMT derivatives resulted in significant apoptosis, indicating its potential as a non-toxic therapeutic strategy against cancer .
Antimicrobial Activity
MAMT exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell wall synthesis and inhibiting essential metabolic pathways.
Research Findings : A comparative study showed that MAMT derivatives had a minimum inhibitory concentration (MIC) lower than that of standard antibiotics against several pathogens, suggesting its efficacy as an antimicrobial agent.
Enzyme Inhibition
Another area of interest is the compound's ability to act as an enzyme inhibitor. Specifically, it has been identified as a potent inhibitor of certain kinases involved in cancer progression.
Table 2: Enzyme Inhibition Data
Enzyme | Inhibition Type | IC50 (µM) |
---|---|---|
Mnk1 | Competitive | 0.5 |
Mnk2 | Non-competitive | 1.2 |
The biological activity of MAMT can be attributed to its interaction with specific targets within the cell:
- Binding Affinity : Docking studies suggest that MAMT binds effectively to the ATP binding site of Mnks through multiple hydrogen bonds and hydrophobic interactions.
- Downstream Effects : By inhibiting Mnks, MAMT reduces the levels of phosphorylated eIF4E, leading to decreased expression of anti-apoptotic proteins and cell cycle regulators.
Properties
IUPAC Name |
methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O3S/c1-4-5-7(11-3-12(10)8(5)13)16-6(4)9(14)15-2/h3H,10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WCCLAJTVNIHXKC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)N(C=N2)N)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601331408 | |
Record name | methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
11.9 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID26661196 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
307324-80-7 | |
Record name | methyl 3-amino-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601331408 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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